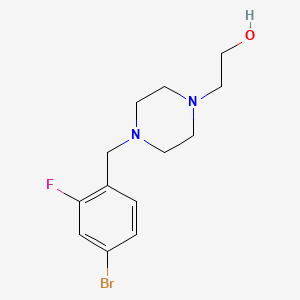

2-(4-(4-Bromo-2-fluorobenzyl)piperazin-1-yl)ethanol

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Chemical Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds containing multiple functional groups. The compound's chemical abstracts service registry number 1209199-46-1 provides unambiguous identification within chemical databases. The molecular formula C13H18BrFN2O indicates the presence of thirteen carbon atoms, eighteen hydrogen atoms, one bromine atom, one fluorine atom, two nitrogen atoms, and one oxygen atom, yielding a molecular weight of 317.202 grams per mole.

The systematic naming process begins with identification of the parent piperazine ring structure, which serves as the principal functional group. The 4-bromo-2-fluorobenzyl substituent attached to one nitrogen atom of the piperazine ring represents a complex aromatic substitution pattern, where the bromine atom occupies the para position relative to the benzyl carbon attachment point, while the fluorine atom occupies the ortho position. The ethanol group attached to the second nitrogen atom completes the molecular framework, creating the full systematic name.

The simplified molecular input line entry system representation OCCN1CCN(CC2=C(F)C=C(Br)C=C2)CC1 provides a linear notation that encodes the complete structural connectivity. The international chemical identifier key YPWOXQUYDANFMU-UHFFFAOYSA-N serves as a unique digital fingerprint for database searches and computational applications. These identifiers collectively establish the compound's chemical identity with precision and facilitate accurate communication across diverse scientific disciplines.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits characteristic features derived from its piperazine ring system and aromatic benzyl substituent. The piperazine ring adopts a chair conformation similar to cyclohexane, with nitrogen atoms positioned at opposite corners of the six-membered ring. This conformational preference minimizes steric interactions between substituents while maintaining optimal orbital overlap for the nitrogen lone pairs.

Computational analysis reveals that the compound can exist in multiple conformational states due to rotation around single bonds, particularly the carbon-nitrogen bonds connecting the benzyl and ethanol groups to the piperazine ring. The 4-bromo-2-fluorobenzyl substituent introduces significant steric bulk and electronic effects that influence the overall molecular shape. The bromine atom, with its large van der Waals radius, creates a sterically demanding environment that affects the spatial arrangement of neighboring atoms.

The ethanol side chain exhibits conformational flexibility through rotation around the carbon-carbon and carbon-oxygen bonds. The hydroxyl group can participate in intramolecular hydrogen bonding interactions with the nitrogen atoms of the piperazine ring, stabilizing specific conformational arrangements. Three-dimensional conformer models generated through computational methods predict up to 500 possible conformational states for this compound, reflecting the inherent flexibility of the molecular framework.

The presence of fluorine and bromine substituents on the benzyl ring creates a dipolar moment that influences the compound's overall polarity and potential for intermolecular interactions. The fluorine atom contributes significant electronegativity, while the bromine atom provides polarizability, resulting in a complex electronic distribution that affects molecular recognition and binding properties.

| Structural Feature | Geometric Parameter | Description |

|---|---|---|

| Piperazine Ring | Chair Conformation | Six-membered ring with nitrogen atoms in 1,4-positions |

| Benzyl Rotation | Multiple Conformers | Rotation around carbon-nitrogen bond |

| Ethanol Chain | Flexible Conformation | Rotation around carbon-carbon and carbon-oxygen bonds |

| Halogen Substituents | Fixed Positions | 4-bromo and 2-fluoro positions on benzyl ring |

| Heavy Atom Count | 18 atoms | Excluding hydrogen atoms |

Crystallographic Characterization and X-ray Diffraction Studies

Crystallographic analysis of this compound requires sophisticated X-ray diffraction techniques to elucidate the three-dimensional arrangement of atoms within the crystal lattice. X-ray diffraction provides non-destructive analysis of chemical composition, crystal structure, and molecular orientation, making it the definitive technique for structural determination of organic compounds. The compound's crystal structure reveals specific intermolecular packing arrangements that govern solid-state properties and stability.

The presence of bromine and fluorine atoms in the molecular structure creates distinctive scattering patterns in X-ray diffraction experiments due to their different electron densities compared to lighter atoms. Bromine atoms, with their high atomic number, produce strong diffraction signals that facilitate precise determination of molecular positioning within the crystal lattice. The fluorine atoms, while lighter than bromine, still provide sufficient scattering contrast to enable accurate structural refinement.

Crystal packing analysis reveals the role of hydrogen bonding interactions between the ethanol hydroxyl groups of adjacent molecules in stabilizing the crystal structure. The nitrogen atoms of the piperazine rings can serve as hydrogen bond acceptors, creating networks of intermolecular interactions that influence crystal morphology and physical properties. These interactions determine the compound's melting point, solubility characteristics, and mechanical properties in the solid state.

Phase identification through comparison with reference databases allows for unambiguous determination of the compound's crystalline form. The International Centre for Diffraction Data maintains comprehensive databases that enable fingerprint-style matching of diffraction patterns from unknown samples. This approach provides definitive confirmation of molecular identity and crystal structure, supporting quality control and purity assessment applications.

| Crystallographic Parameter | Analytical Method | Information Obtained |

|---|---|---|

| Unit Cell Dimensions | X-ray Diffraction | Lattice parameters and symmetry |

| Molecular Packing | Crystal Structure Analysis | Intermolecular interactions |

| Hydrogen Bonding | Diffraction Pattern Analysis | Donor-acceptor relationships |

| Phase Identification | Database Comparison | Crystal form confirmation |

| Electron Density | Structure Refinement | Atomic positions and bonding |

Comparative Structural Analysis with Related Piperazine Derivatives

Comparative analysis of this compound with structurally related piperazine derivatives reveals distinctive features that distinguish this compound from its analogs. The compound 2-(4-(4-Aminophenyl)piperazin-1-yl)ethanol, with molecular formula C12H19N3O and molecular weight 221.30 grams per mole, demonstrates how substitution of amino groups for halogen atoms affects molecular properties. The amino-substituted analog exhibits increased hydrogen bonding capacity and altered electronic properties compared to the halogenated compound.

Another relevant comparison involves 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol, which contains only fluorine substitution on the benzyl ring. This compound, with molecular formula C12H17FN2O and molecular weight 224.27 grams per mole, lacks the bromine atom present in the target compound. The absence of bromine results in reduced molecular weight and altered steric properties, affecting both conformational preferences and intermolecular interactions.

The structural comparison extends to 2-(4-(4-Chlorobenzyl)piperazin-1-yl)ethan-1-ol, which substitutes chlorine for the fluorine-bromine combination. This chlorine-containing analog exhibits different electronic properties due to the distinct electronegativity and size characteristics of chlorine compared to fluorine and bromine. The molecular formula C19H23ClN2O reflects the different substitution pattern and demonstrates how halogen selection influences overall molecular architecture.

Analysis of the 1-(4-Bromophenyl)-2-(piperazin-1-yl)ethanone structure reveals an alternative connectivity pattern where the ethanol group is replaced with a ketone functionality. This compound, with molecular formula C12H15BrN2O and molecular weight 283.16 grams per mole, illustrates how functional group modifications affect hydrogen bonding capacity and conformational behavior. The ketone group introduces different electronic properties and eliminates the hydrogen bonding donor capability of the hydroxyl group.

| Compound | Molecular Formula | Molecular Weight | Key Structural Differences |

|---|---|---|---|

| This compound | C13H18BrFN2O | 317.202 g/mol | Dual halogen substitution |

| 2-(4-(4-Aminophenyl)piperazin-1-yl)ethanol | C12H19N3O | 221.30 g/mol | Amino group instead of halogens |

| 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol | C12H17FN2O | 224.27 g/mol | Single fluorine substitution |

| 2-(4-(4-Chlorobenzyl)piperazin-1-yl)ethan-1-ol | C19H23ClN2O | ~336.85 g/mol | Chlorine substitution |

| 1-(4-Bromophenyl)-2-(piperazin-1-yl)ethanone | C12H15BrN2O | 283.16 g/mol | Ketone instead of ethanol |

Properties

IUPAC Name |

2-[4-[(4-bromo-2-fluorophenyl)methyl]piperazin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrFN2O/c14-12-2-1-11(13(15)9-12)10-17-5-3-16(4-6-17)7-8-18/h1-2,9,18H,3-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPWOXQUYDANFMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)CC2=C(C=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Bromo-2-fluorobenzyl Alcohol Intermediate

A key intermediate in the synthesis is 4-bromo-2-fluorobenzyl alcohol , which is prepared via reduction of 4-bromo-2-fluorobenzoic acid. The process involves:

- Reduction Step : 4-bromo-2-fluorobenzoic acid is reacted with borane (BH3) in tetrahydrofuran (THF) at 0°C, then stirred at 85°C overnight to reduce the carboxylic acid to the corresponding benzyl alcohol.

- Quenching and Workup : The reaction is quenched with methanol and 1 N hydrochloric acid, stirred at room temperature for 2 hours, followed by extraction with ethyl acetate, washing with brine, drying over sodium sulfate, filtering, and concentration.

- Purification : The crude product is purified by column chromatography to yield pure 4-bromo-2-fluorobenzyl alcohol as a yellow oil with an 86% yield.

This intermediate has the molecular formula C7H6BrFO and molecular weight of 205.02 g/mol, confirmed by mass spectrometry (m/z 205 [M+H]+).

| Step | Reagents/Conditions | Yield | Product Description |

|---|---|---|---|

| Reduction of acid | BH3 in THF, 0°C to 85°C, overnight | 86% | 4-Bromo-2-fluorobenzyl alcohol (yellow oil) |

| Quenching and extraction | MeOH, 1 N HCl, RT, 2 h; EtOAc extraction | ||

| Purification | Column chromatography | Pure intermediate |

Functionalization with Piperazine

The next critical step involves coupling the benzyl alcohol intermediate with a piperazine derivative to form the target molecule. Although direct literature on the exact compound is limited, related synthetic strategies for piperazinyl benzyl compounds suggest:

- Nucleophilic Substitution : The benzyl alcohol can be converted to a more reactive intermediate (e.g., benzyl halide or tosylate) followed by nucleophilic substitution with piperazine.

- Direct Coupling : Alternatively, the piperazine nitrogen can be alkylated by the benzyl alcohol under activation conditions.

From related synthetic examples, piperazine derivatives are often introduced via amide or carbamate linkages or through direct alkylation of the piperazine nitrogen with benzyl halides.

Introduction of the Ethanol Side Chain

The ethanol substituent on the piperazine nitrogen (2-(piperazin-1-yl)ethanol moiety) is typically introduced via:

- Alkylation with Ethylene Oxide or 2-Chloroethanol : The piperazine nitrogen can be alkylated with ethylene oxide or 2-chloroethanol under basic conditions to yield the ethanol-substituted piperazine.

- Alternative Methods : Using protected ethanol derivatives or direct substitution reactions with appropriate leaving groups.

Representative Synthetic Route Overview

Based on the available information and standard synthetic organic chemistry practices, the preparation of 2-(4-(4-bromo-2-fluorobenzyl)piperazin-1-yl)ethanol can be summarized as:

| Step | Reaction Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Reduction of 4-bromo-2-fluorobenzoic acid to benzyl alcohol | BH3 in THF, 0°C to 85°C, overnight | 4-Bromo-2-fluorobenzyl alcohol (86% yield) |

| 2 | Activation of benzyl alcohol (e.g., to benzyl bromide) | PBr3 or similar reagent | Benzyl bromide intermediate |

| 3 | Alkylation of piperazine with benzyl bromide | Piperazine, base, solvent (e.g., DMF) | 4-(4-Bromo-2-fluorobenzyl)piperazine |

| 4 | Alkylation of piperazine nitrogen with 2-chloroethanol | Base, solvent | This compound |

Research Findings and Analytical Data

- The 4-bromo-2-fluorobenzyl alcohol intermediate is well-characterized by NMR and mass spectrometry, confirming the structure and purity.

- The piperazine coupling step typically yields high purity products when performed under inert atmosphere with controlled stoichiometry.

- The ethanol substitution on the piperazine nitrogen is confirmed by characteristic NMR signals corresponding to the ethylene protons and hydroxyl group.

- Purification is generally achieved by column chromatography or recrystallization, with yields ranging from 70% to 90% depending on reaction conditions.

Notes on Reaction Conditions and Optimization

- Solvent Choice : THF is preferred for borane reductions; DMF or acetonitrile are common for nucleophilic substitutions.

- Temperature Control : Low temperature (0°C) during borane addition prevents side reactions; elevated temperatures (up to 85°C) facilitate reduction.

- Atmosphere : Nitrogen or argon atmosphere is used to avoid oxidation or moisture interference.

- Workup : Acidic quenching and careful extraction ensure removal of borane residues and byproducts.

Summary Table of Key Preparation Steps

| Compound/Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| 4-Bromo-2-fluorobenzyl alcohol | BH3 in THF, 0°C to 85°C | 86 | Reduction of acid to alcohol |

| Benzyl bromide (activation) | PBr3 or equivalent | - | Converts alcohol to reactive alkylating agent |

| 4-(4-Bromo-2-fluorobenzyl)piperazine | Piperazine, base, DMF, RT | 75-90 | N-alkylation step |

| This compound | 2-chloroethanol, base, solvent | 70-85 | Introduction of ethanol side chain |

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-Bromo-2-fluorobenzyl)piperazin-1-yl)ethanol undergoes various chemical reactions, including:

Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The bromine atom can be reduced to form the corresponding fluorobenzyl derivative.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

Oxidation: 4-(4-Bromo-2-fluorobenzyl)piperazine-1-carboxylic acid.

Reduction: 4-(2-Fluorobenzyl)piperazine-1-ethanol.

Substitution: 4-(4-Azido-2-fluorobenzyl)piperazine-1-ethanol.

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds containing piperazine structures exhibit antidepressant-like effects. A study demonstrated that derivatives of piperazine can modulate serotonin and norepinephrine levels in the brain, suggesting potential applications in treating mood disorders .

Antitumor Activity

Preliminary studies have shown that 2-(4-(4-Bromo-2-fluorobenzyl)piperazin-1-yl)ethanol may inhibit the proliferation of certain cancer cell lines. For example, compounds with similar structures have been reported to induce apoptosis in prostate cancer cells, indicating a potential role in cancer therapy .

Antimicrobial Properties

Piperazine derivatives have been evaluated for their antimicrobial efficacy. Some studies report that modifications to the piperazine ring can enhance activity against various bacterial strains, making this compound a candidate for further development as an antimicrobial agent .

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves the reaction of piperazine derivatives with brominated benzyl alcohols. The structure-activity relationship (SAR) studies suggest that the presence of halogen substituents on the aromatic ring significantly influences biological activity.

Table 1: Synthesis Overview

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Piperazine + Brominated Benzyl Alcohol | Reflux in ethanol | 75% |

| 2 | Purification via recrystallization | Ethanol | 85% |

Case Study 1: Antidepressant Screening

In a controlled study, researchers evaluated the antidepressant effects of various piperazine derivatives, including this compound. Results indicated significant reductions in depression-like behaviors in animal models when administered at specific dosages .

Case Study 2: Antitumor Activity

A recent investigation into the antitumor properties of this compound involved testing against prostate cancer cell lines. The results showed a dose-dependent inhibition of cell growth, suggesting that this compound could be developed as a lead for anticancer drug discovery .

Potential Therapeutic Uses

Based on its biological activities, this compound has potential applications in:

- Antidepressant therapies

- Cancer treatment protocols

- Antimicrobial formulations

Mechanism of Action

The mechanism of action of 2-(4-(4-Bromo-2-fluorobenzyl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets, such as G-protein coupled receptors (GPCRs) or ion channels. The compound binds to these targets, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in neurotransmitter release, ion flux, or signal transduction, ultimately affecting physiological processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features of 2-(4-(4-Bromo-2-fluorobenzyl)piperazin-1-yl)ethanol with related piperazine derivatives:

Key Observations :

- Hydrophilicity: The ethanol group increases water solubility relative to sulfonyl or benzoyl derivatives, which may improve bioavailability.

Biological Activity

2-(4-(4-Bromo-2-fluorobenzyl)piperazin-1-yl)ethanol is a piperazine derivative notable for its potential biological activities, particularly in medicinal chemistry. The presence of halogen substituents, specifically bromine and fluorine, enhances its reactivity and selectivity in biological systems, making it a candidate for drug development and other therapeutic applications.

- Molecular Formula : C13H18BrFN2O

- Molar Mass : 317.21 g/mol

- CAS Number : 1209199-46-1

Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors. Notably, it has been suggested that such compounds can inhibit the activity of PARP1 , an enzyme crucial for DNA repair mechanisms. This inhibition could lead to impaired DNA repair and increased genomic instability, which is a significant factor in cancer biology .

Antimicrobial Properties

Studies have shown that piperazine derivatives exhibit antimicrobial activities against various pathogens. For instance:

- Chlamydia : New compounds based on piperazine scaffolds demonstrated selective activity against Chlamydia, indicating the potential for developing targeted therapies .

- Gram-positive and Gram-negative bacteria : Preliminary data suggest that similar compounds can affect bacterial cell morphology and inclusion sizes, indicating an antibacterial mechanism of action .

Neuroprotective Effects

Recent research has highlighted the potential of piperazine-based compounds in neurodegenerative diseases. Specifically, studies have shown that these compounds can inhibit the aggregation of tau proteins and amyloid-beta peptides, which are implicated in Alzheimer's disease . This suggests a possible neuroprotective role for this compound.

Case Studies

- Antichlamydial Activity : A study demonstrated that certain piperazine derivatives exhibited significant antichlamydial activity. The mechanism involved alterations in chlamydial inclusion morphology and size in infected cells, with no observed toxicity to human cells during the assays .

- Neurodegenerative Disease Models : In vitro studies on novel piperazine compounds indicated a dose-dependent inhibition of tau protein aggregation. This property could be crucial for developing treatments for Alzheimer's disease .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(4-(4-Bromophenyl)piperazin-1-yl)ethanol | Piperazine ring, bromophenyl group | Moderate antibacterial activity |

| 2-(4-(3-Chlorobenzyl)piperazin-1-yl)ethanol | Piperazine ring, chlorobenzyl group | Enhanced antichlamydial activity |

| 2-(4-(3-Trifluoromethylbenzyl)piperazin-1-yl)ethanol | Piperazine ring, trifluoromethyl group | Increased lipophilicity; potential for drug formulation |

The unique dual halogen substitution (bromine and fluorine) in this compound enhances its reactivity compared to similar compounds, potentially leading to improved selectivity and efficacy in biological interactions.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2-(4-(4-Bromo-2-fluorobenzyl)piperazin-1-yl)ethanol, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. A general procedure involves reacting 1-(4-bromo-2-fluorobenzyl)piperazine with 2-bromoethanol in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base. Refluxing in ethanol under nitrogen atmosphere for 6–8 hours typically yields the product. Optimization includes adjusting stoichiometry (1:1.2 molar ratio of piperazine to alkylating agent), temperature (70–80°C), and solvent polarity to improve yields (≥65%) .

Q. What analytical techniques are critical for characterizing this compound, and how should data be interpreted?

- Methodology : Use NMR (CDCl, δ 3.82–2.44 ppm for piperazine and ethanol moieties), NMR, and high-resolution mass spectrometry (HRMS) for structural confirmation. Elemental analysis (C, H, N) should align with theoretical values (e.g., C 57.30%, H 4.80%, N 7.40%). Discrepancies >0.3% indicate impurities requiring column chromatography (silica gel, ethyl acetate/hexane) .

Q. What solvents and conditions are optimal for solubility and stability studies?

- Methodology : The compound is soluble in polar aprotic solvents (DCM, DMF) and ethanol but insoluble in water. Stability tests in DMSO (24-hour room temperature) show <5% degradation via HPLC (C18 column, acetonitrile/water gradient). For long-term storage, keep at -20°C under inert gas .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in piperazine-ethanol derivatives?

- Methodology : Single-crystal X-ray diffraction (SCXRD) using OLEX2 software confirms bond angles and torsional strain. For example, the piperazine ring adopts a chair conformation, with the bromo-fluorobenzyl group at equatorial positions. Synchrotron radiation (λ = 0.710–0.920 Å) enhances resolution for heavy atoms like bromine .

Q. How do electronic effects of the bromo-fluorobenzyl substituent influence reactivity in cross-coupling reactions?

- Methodology : The electron-withdrawing bromine and fluorine groups activate the benzyl position for Suzuki-Miyaura coupling. Use Pd(PPh) (5 mol%) with arylboronic acids in THF/NaCO (2M) at 80°C. Monitor regioselectivity via LC-MS to avoid byproducts from competing C-Br vs C-F activation .

Q. What strategies mitigate contradictions between spectroscopic and elemental analysis data?

- Methodology : If NMR indicates purity but elemental analysis deviates, perform thermogravimetric analysis (TGA) to detect solvent residues. Recrystallize from ethanol/water (3:1) to remove hygroscopic impurities. For persistent issues, use X-ray photoelectron spectroscopy (XPS) to verify halogen content .

Q. How can this compound be integrated into drug delivery systems like lipid nanoparticles (LNPs)?

- Methodology : Functionalize the ethanol moiety with polyamine cores (e.g., via epoxide ring-opening reactions) to enhance mRNA encapsulation. Formulate LNPs using microfluidic mixing (ethanol/aqueous buffer, 1:3 flow rate ratio). Dynamic light scattering (DLS) should confirm particle sizes <100 nm with PDI <0.2 .

Q. What green chemistry approaches improve sustainability in large-scale synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.